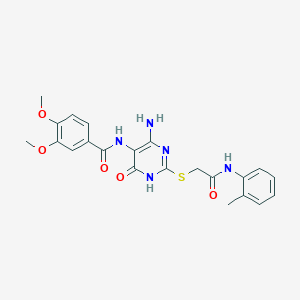
N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H23N5O5S and its molecular weight is 469.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (CAS Number: 868226-94-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and antitumor properties.
Chemical Structure and Properties
The compound's molecular formula is C22H23N5O5S, with a molecular weight of 469.5 g/mol. The structure includes a pyrimidine ring, an amide functional group, and various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O5S |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 868226-94-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the pyrimidine core and the introduction of the thioether and dimethoxybenzamide moieties. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with structural similarities to N-(4-amino-6-oxo...) exhibit significant antimicrobial properties. A study evaluated the in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. The results showed that:
- Antibacterial Activity : Compounds similar to N-(4-amino-6-oxo...) demonstrated good antibacterial effects, particularly against Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 6.25 µg/mL against certain bacterial strains .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving stress pathways.
Case Study: Triple Negative Breast Cancer (TNBC)
In a specific case study involving TNBC cells:
- Mechanism : The compound was shown to stimulate cross-talk between endoplasmic reticulum (ER) stress and the MEK/ERK signaling pathway.
- Outcome : This interaction led to increased apoptotic cell death in TNBC cells, highlighting its potential as a therapeutic agent in oncology .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial Studies : A series of compounds derived from similar structures showed promising results against Mycobacterium tuberculosis, with some exhibiting potent antitubercular activity .
- Structural Analogues : The presence of specific functional groups such as nitro or methoxy substituents significantly enhances the biological activity of related compounds.
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-12-6-4-5-7-14(12)24-17(28)11-33-22-26-19(23)18(21(30)27-22)25-20(29)13-8-9-15(31-2)16(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHIKVRGOFYNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














